Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate
Overview
Description
Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate is a complex organic compound with a molecular formula of C21H18N2O6S This compound is notable for its unique structure, which includes a thiophene ring, a nitrophenoxy group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the reaction of 2-nitrophenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(2-nitrophenoxy)acetate. This intermediate is then reacted with 2-aminothiophene-3-carboxylic acid under acylation conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitrophenoxy group may play a role in its biological activity by interacting with cellular components, while the thiophene ring may contribute to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazol-4-yl)acetate
- Ethyl (2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl)acetate
- Ethyl (2-[[2-(tert-butyl-5-methylphenoxy)acetyl]amino]-1,3-thiazol-4-yl)acetate
Uniqueness
Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenoxy group and the thiophene ring distinguishes it from other similar compounds, potentially leading to different reactivity and applications .
Properties
IUPAC Name |
ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c1-2-28-21(25)19-15(14-8-4-3-5-9-14)13-30-20(19)22-18(24)12-29-17-11-7-6-10-16(17)23(26)27/h3-11,13H,2,12H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLXZBZZRSJHJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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